molecular formula C6H10O2 B14165038 4-Cyclohexene-1,2-diol CAS No. 65173-64-0

4-Cyclohexene-1,2-diol

Cat. No.: B14165038
CAS No.: 65173-64-0
M. Wt: 114.14 g/mol
InChI Key: NWVFBFHOQGKOIF-UHFFFAOYSA-N
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Description

4-Cyclohexene-1,2-diol is an organic compound with the molecular formula C6H10O2. It is a diol, meaning it contains two hydroxyl groups (-OH) attached to adjacent carbon atoms in a cyclohexene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Cyclohexene-1,2-diol can be synthesized through the oxidation of cyclohexene. One common method involves the use of osmium tetroxide (OsO4) as a catalyst, which facilitates the syn-dihydroxylation of the double bond in cyclohexene to form the diol . Another method involves the hydrolysis of cyclohexene oxide in the presence of water, which yields this compound under mild conditions .

Industrial Production Methods: In industrial settings, the oxidation of cyclohexene using molecular oxygen (O2) over catalysts such as cobalt or iron oxides is a preferred method. This process is conducted under controlled temperatures and pressures to achieve high yields and selectivity .

Chemical Reactions Analysis

Types of Reactions: 4-Cyclohexene-1,2-diol undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized to form compounds such as cyclohexane-1,2-dione.

    Reduction: Reduction reactions can convert it back to cyclohexene or cyclohexanol.

    Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions:

Major Products:

    Oxidation: Cyclohexane-1,2-dione

    Reduction: Cyclohexanol, Cyclohexene

    Substitution: Chlorocyclohexene derivatives

Scientific Research Applications

4-Cyclohexene-1,2-diol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Cyclohexene-1,2-diol primarily involves its ability to undergo oxidation and reduction reactions. The hydroxyl groups in the compound can participate in hydrogen bonding and other interactions, making it a versatile intermediate in various chemical processes. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

    Cyclohexane-1,2-diol: Similar structure but lacks the double bond in the ring.

    Cyclohexene oxide: An epoxide derivative that can be hydrolyzed to form 4-Cyclohexene-1,2-diol.

    Cyclohexane-1,2-dione: An oxidized form of this compound.

Uniqueness: this compound is unique due to the presence of both a double bond and two hydroxyl groups in its structure. This combination allows it to participate in a wide range of chemical reactions, making it a valuable compound in synthetic chemistry and industrial applications .

Properties

IUPAC Name

cyclohex-4-ene-1,2-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2/c7-5-3-1-2-4-6(5)8/h1-2,5-8H,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWVFBFHOQGKOIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC(C1O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00983748
Record name Cyclohex-4-ene-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00983748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65173-64-0
Record name NSC409556
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409556
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Cyclohex-4-ene-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00983748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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